molecular formula C8H16ClNO3S2 B097690 Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride CAS No. 19213-26-4

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride

Cat. No. B097690
CAS RN: 19213-26-4
M. Wt: 273.8 g/mol
InChI Key: BCVOAESRBBRLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride, also known as DTT, is a reducing agent commonly used in biochemical and molecular biology research. It is a highly effective agent that can break disulfide bonds in proteins, allowing for their separation and analysis. DTT is widely used in the laboratory due to its ability to maintain the reduced state of proteins and enzymes.

Mechanism of Action

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride acts as a reducing agent by donating electrons to disulfide bonds in proteins. This causes the disulfide bonds to break, resulting in the separation of protein domains. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is highly effective at reducing disulfide bonds, and its mechanism of action is well understood.
Biochemical and Physiological Effects:
Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has no known biochemical or physiological effects on living organisms. It is a highly specific reducing agent that only affects disulfide bonds in proteins. As such, it is widely used in the laboratory without any adverse effects.

Advantages and Limitations for Lab Experiments

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has several advantages when used in laboratory experiments. It is highly effective at reducing disulfide bonds in proteins, making it an essential tool in protein structure and function studies. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is also relatively inexpensive and easy to use, making it accessible to researchers with limited resources.
One limitation of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is that it can be toxic in high concentrations. As such, it is important to use Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride in the appropriate amounts and to handle it with care. Additionally, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride can only reduce disulfide bonds, meaning that it is not effective at breaking other types of chemical bonds.

Future Directions

There are several future directions for research involving Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. One area of interest is the development of new reducing agents that are more effective or less toxic than Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. Additionally, there is ongoing research into the use of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride in the study of protein folding and misfolding, as well as in the development of new protein-based therapies.
In conclusion, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is a highly effective reducing agent that is widely used in scientific research. Its ability to break disulfide bonds in proteins makes it an essential tool in protein structure and function studies. While Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has some limitations, its advantages make it an important resource for researchers in the field. Ongoing research into Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride and its applications will undoubtedly lead to new discoveries and advancements in the field of molecular biology.

Synthesis Methods

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride can be synthesized through the reaction of thioacetic acid with ethylenediamine. The resulting product is then reacted with 5-mercaptovaleric acid to form the final product, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. The synthesis of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is a straightforward process that can be carried out in the laboratory with relative ease.

Scientific Research Applications

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is widely used in scientific research for its ability to reduce disulfide bonds in proteins. This is particularly useful in the study of protein structure and function, as it allows for the separation and analysis of individual protein domains. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is also used in the purification of proteins, as it can help to remove unwanted contaminants.

properties

CAS RN

19213-26-4

Product Name

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride

Molecular Formula

C8H16ClNO3S2

Molecular Weight

273.8 g/mol

IUPAC Name

5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H

InChI Key

BCVOAESRBBRLAW-UHFFFAOYSA-N

SMILES

C(CCSC(=O)SCCN)CC(=O)O.Cl

Canonical SMILES

C(CCSC(=O)SCCN)CC(=O)O.Cl

Other CAS RN

19213-26-4

synonyms

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.